7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-azido-3-methyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the ATP-binding pocket of CDK2, this compound can effectively inhibit its activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their kinase inhibitory properties.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against cancer cell lines.
Uniqueness
7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
7-methyl-5-phenyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c1-7-9-10(11(13(18)19)17-16-9)15-12(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI Key |
LEKAZQWDUYTDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=C(NN=C12)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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